

# An In-depth Technical Guide to the Chemical and Pharmacological Profile of Metolol

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## Compound of Interest

Compound Name: *Metolol*

Cat. No.: *B1614516*

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## Introduction

**Metolol** is a chemical compound identified as a selective antagonist of the beta-2 adrenergic receptor. This guide provides a comprehensive overview of its chemical structure, properties, and its interaction with the beta-2 adrenergic signaling pathway. The information presented herein is intended to support research and development activities in pharmacology and medicinal chemistry.

## Chemical Structure and Properties

**Metolol**, chemically known as N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)methanesulfonamide, is a sulfonamide derivative with a core phenethylamine structure.<sup>[1][2]</sup> Its chemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)methanesulfonamide	[1][2]
SMILES	<chem>CNC(C)C(O)c1ccc(NS(=O)(=O)C)cc1</chem>	[1]
Chemical Formula	C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub> S	[1][2]
Molecular Weight	258.34 g/mol	[1][2]
CAS Number	7701-65-7	[1]
Stereochemistry	Racemic	[3]

Table 1: Chemical and Physical Properties of **Metalol**

## Synthesis

A detailed, step-by-step synthesis protocol for N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)methanesulfonamide is not readily available in the public domain. General synthetic strategies for related phenethylamine and sulfonamide compounds may be adaptable for its preparation.

## Pharmacological Activity: Beta-2 Adrenergic Receptor Antagonism

**Metalol** functions as an antagonist of the beta-2 adrenergic receptor, a G-protein coupled receptor.[1] This activity has been demonstrated in ex vivo studies, notably in the work of Gupta and Kelkar (1978) on the isolated cremaster muscle of the guinea pig.

## Key Experimental Evidence: The Isolated Cremaster Muscle Assay

The study by Gupta and Kelkar (1978) provides the primary evidence for the beta-2 adrenergic antagonistic activity of **Metalol**. In this assay, the contraction of the isolated guinea pig cremaster muscle in response to electrical stimulation is potentiated by beta-adrenergic

agonists such as isoprenaline. **Metalol** was shown to completely prevent this isoprenaline-induced augmentation of muscle contraction, indicating its antagonistic effect on the beta-adrenoceptors present in the skeletal muscle fibers. The results suggested that this effect is mediated through the beta-2 subtype of the adrenoceptor.

#### Experimental Protocol: Isolated Guinea Pig Cremaster Muscle Preparation (General)

The following is a generalized protocol for the isolated cremaster muscle preparation, based on common pharmacological practices. The specific parameters used by Gupta and Kelkar (1978) could not be fully detailed as the full text of the publication was not accessible.

- **Animal Euthanasia and Dissection:** A male guinea pig is euthanized according to ethical guidelines. The cremaster muscle, a thin sheet of skeletal muscle surrounding the testis, is carefully dissected.
- **Tissue Mounting:** The isolated cremaster muscle is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
- **Stimulation and Recording:** The muscle is subjected to direct electrical stimulation to induce twitch contractions. The tension of these contractions is recorded using a force-displacement transducer.
- **Drug Administration:**
  - A beta-adrenergic agonist (e.g., isoprenaline) is added to the organ bath to establish a baseline augmentation of the twitch response.
  - After a washout period, the antagonist (**Metalol**) is introduced into the bath at various concentrations.
  - The agonist is then re-introduced to assess the inhibitory effect of the antagonist.
- **Data Analysis:** The degree of inhibition of the agonist-induced potentiation of muscle contraction is quantified to determine the antagonist's potency.

#### Quantitative Data from Gupta and Kelkar (1978)

While the full quantitative data from the original study is not available, the abstract indicates that **Metalol** was one of several beta-adrenoceptor antagonists that "totally prevented" the augmenting effect of isoprenaline on the twitch response. This suggests a high degree of potency.

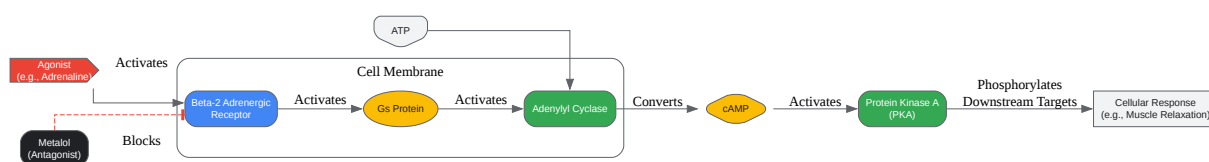
Agonist	Antagonist	Effect of Antagonist on Agonist-Induced Response
Isoprenaline	Metalol	Complete prevention of twitch response augmentation

Table 2: Summary of **Metalol**'s Antagonistic Effect in the Isolated Cremaster Muscle Assay (based on the abstract of Gupta and Kelkar, 1978)

## Signaling Pathway and Experimental Workflow

### Beta-2 Adrenergic Receptor Signaling Pathway

**Metalol** exerts its effect by blocking the canonical beta-2 adrenergic signaling pathway. This pathway is initiated by the binding of an agonist (like adrenaline) to the receptor, leading to a cascade of intracellular events.

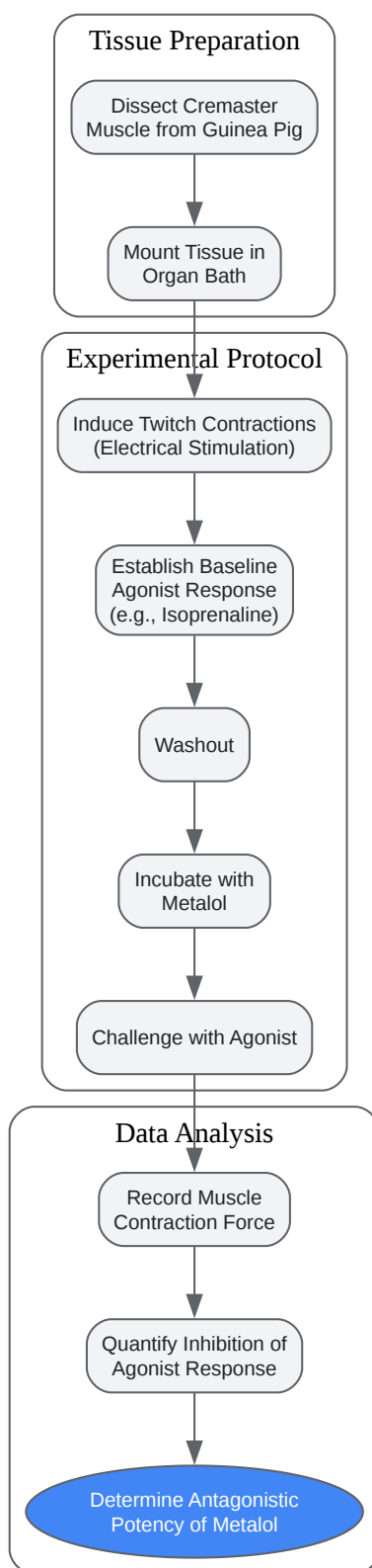


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Caption: Beta-2 Adrenergic Receptor Signaling Pathway and the Antagonistic Action of **Metalol**.

## Experimental Workflow for Assessing Beta-Adrenergic Antagonism

The following diagram illustrates a typical workflow for evaluating the antagonistic properties of a compound like **Metalol**.



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Caption: General Experimental Workflow for Characterizing Beta-Adrenergic Antagonists.

## Conclusion

**Metalol** is a well-defined chemical entity with demonstrated beta-2 adrenergic receptor antagonist activity. Its chemical structure and pharmacological profile make it a valuable tool for research into the beta-2 adrenergic system. Further studies to elucidate its detailed synthesis, pharmacokinetics, and in vivo efficacy are warranted to fully understand its therapeutic potential.

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